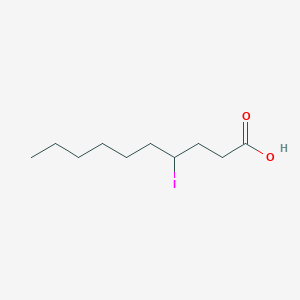
Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate: is an anionic surfactant widely used in various industrial and scientific applications. It is known for its excellent emulsifying, wetting, and dispersing properties, making it a valuable component in formulations requiring these characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate typically involves the reaction of 2-ethylhexanol with epichlorohydrin to form 2,3-bis((2-ethylhexyl)oxy)propanol. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions may produce sulfoxides or sulfones .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate is used as a surfactant in various reactions and processes, including emulsion polymerization and the synthesis of nanoparticles .
Biology: In biological research, it is employed as a detergent for cell lysis and protein extraction, facilitating the study of cellular components and biochemical pathways .
Medicine: In medicine, this compound is used in formulations for drug delivery systems, enhancing the solubility and bioavailability of hydrophobic drugs .
Industry: Industrially, it is utilized in the production of personal care products, such as shampoos and body washes, due to its excellent foaming and cleansing properties .
Wirkmechanismus
The mechanism of action of Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate involves its ability to reduce surface tension, thereby enhancing the mixing and interaction of different phases in a solution. This property is crucial in its role as an emulsifier and dispersant. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their solubilization and stabilization in aqueous environments .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-ethylhexyl sulfate
- Bis(2-ethylhexyl) phosphate
- Sodium dodecyl sulfate
Comparison: Sodium 2,3-bis((2-ethylhexyl)oxy)propyl sulphate is unique due to its branched structure, which imparts superior emulsifying and dispersing properties compared to linear surfactants like Sodium dodecyl sulfate. Additionally, its ability to form stable emulsions at lower concentrations makes it more efficient in various applications .
Eigenschaften
CAS-Nummer |
83721-45-3 |
|---|---|
Molekularformel |
C19H39NaO6S |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
sodium;2,3-bis(2-ethylhexoxy)propyl sulfate |
InChI |
InChI=1S/C19H40O6S.Na/c1-5-9-11-17(7-3)13-23-15-19(16-25-26(20,21)22)24-14-18(8-4)12-10-6-2;/h17-19H,5-16H2,1-4H3,(H,20,21,22);/q;+1/p-1 |
InChI-Schlüssel |
SCDAIXAIPIPQAM-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)COCC(COS(=O)(=O)[O-])OCC(CC)CCCC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



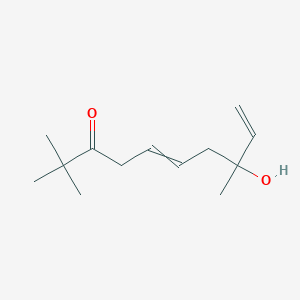

![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
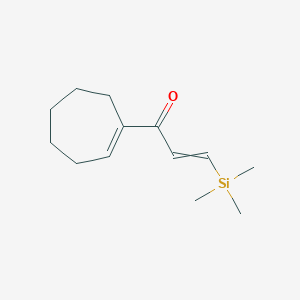
![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
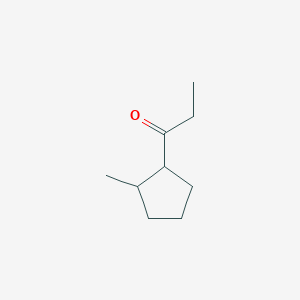
![3-(Piperidin-1-yl)-2-[(piperidin-1-yl)methyl]-1-(pyridin-3-yl)propan-1-one](/img/structure/B14426325.png)
![N,N'-[Cyclohexane-1,1-diylbis(methylene)]bis(N-methylmethanamine)](/img/structure/B14426332.png)
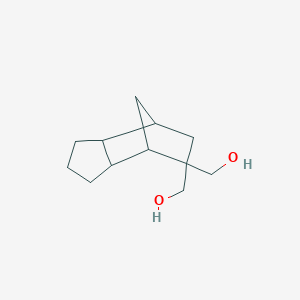


![Phenyl [2-(2-methoxyethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14426369.png)
